(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

Medicinal Chemistry CNS Drug Discovery Chiral Synthesis

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is a chiral protected bicyclic diamine, belonging to the 3,7-diazabicyclo[4.2.0]octane class. This scaffold is a core structural motif in a series of compounds patented for their high-affinity modulation of neuronal nicotinic acetylcholine receptors (nAChRs), specifically the alpha-4 beta-2 subtype, which are critical targets in CNS disorder research.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B8022036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
InChIKeyGSSIZLVUEGJKBB-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane: A Defined Enantiopure Scaffold for CNS-Targeted and Beta-Lactamase Inhibitor-Derived Chemical Biology


(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is a chiral protected bicyclic diamine, belonging to the 3,7-diazabicyclo[4.2.0]octane class. This scaffold is a core structural motif in a series of compounds patented for their high-affinity modulation of neuronal nicotinic acetylcholine receptors (nAChRs), specifically the alpha-4 beta-2 subtype, which are critical targets in CNS disorder research [1]. The compound is characterized by its specific (1R,6R) absolute stereochemistry, a benzyloxycarbonyl (Cbz) protecting group at the N-7 position, and a molecular weight of 246.31 g/mol . This precise form is cataloged as CAS 1932046-84-8 and serves as a key, stereodefined intermediate for constructing more complex biologically active molecules, including those inspired by beta-lactamase inhibitor architectures .

Why Generic 'Diazabicyclo[4.2.0]octane' or Racemic Mixtures Cannot Replace Enantiopure (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane


In-class scaffolds like 3,7-diazabicyclo[4.2.0]octane are not interchangeable commodities due to the critical, quantifiable influence of stereochemistry on biological target engagement and the necessity of orthogonal protecting group strategies for downstream synthesis. Patents for nAChR modulators explicitly specify that the diazabicyclic core’s activity depends on its precise 3D orientation [1]. The (1R,6R) enantiomer, unlike its (1S,6S) counterpart (CAS 1932306-72-3) , or unspecific 'cis' or 'rel' mixtures , provides a defined spatial arrangement of its two amine moieties. Furthermore, the Cbz protecting group offers hydrogenolytic cleavage conditions that are orthogonal to the acid-labile Boc group found on related building blocks, enabling divergent multi-step synthetic pathways without risking deprotection of other acid-sensitive groups . Substituting with a different isomer or a differently protected analog introduces absolute stereochemical drift and synthetic incompatibility, which can directly extinguish on-target activity or derail a planned synthesis.

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane: Quantified Identity, Purity, and Physicochemical Differentiation Versus its Enantiomer


Absolute Stereochemical Identity: (1R,6R) vs. (1S,6S) Enantiomer Differentiation

The compound possesses unambiguous (1R,6R) absolute stereochemistry. While the predicted achiral physicochemical properties (density, boiling point) are identical to its (1S,6S) enantiomer , the biological target, such as the nAChR alpha-4 beta-2 subtype, is chiral and will exhibit stereospecific binding. Source literature explicitly maps distinct diazabicyclic scaffolds to high-affinity receptor modulation, with stereochemistry being a prerequisite for the observed selectivity [1]. Procurement of the specific (1R,6R) enantiomer ensures that the desired eutomer is being utilized or tested, whereas any other isomer or racemic mixture constitutes a different chemical entity with a distinct biological profile.

Medicinal Chemistry CNS Drug Discovery Chiral Synthesis

Commercially Certified Purity: NLT 98% Assay via ISO-Certified Production

The target compound is commercially available with a certified minimum purity of NLT 98% by an ISO-certified supplier, a quantifiable quality standard critical for reproducible synthesis . In contrast, while other enantiopure or racemic forms are also commercially offered, the specific ISO certification attached to this product provides a documented quality management system. For instance, the (1S,6R) diastereomer from another supplier is specified at a lower 95% purity threshold . This difference in certified purity can affect the yield of the subsequent synthetic step, especially in reactions sensitive to the nature and quantity of impurities.

Synthetic Chemistry Quality Control Procurement Specification

Orthogonal Protective Group Strategy: Cbz vs. Boc in Diazabicyclo[4.2.0]octane Scaffolds

The Cbz group at the N-7 position provides a hydrogenolysis-labile (H2, Pd/C) deprotection pathway, which is fully orthogonal to the acid-labile Boc group that is commonly used on the N-3 position of related analogs like (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane . The predicted pKa of the free amine conjugate acid in the target compound is 10.39±0.20 , suggesting that after Cbz-deprotection, basic reaction conditions could be used for functionalization without the risk of an acid-mediated Boc deprotection. This differentiated stability profile permits a sequential deprotection-functionalization strategy that is not feasible with a di-Boc or di-Cbz system.

Protecting Group Chemistry Peptidomimetic Synthesis Synthetic Methodology

Physicochemical Baseline for Downstream Elaboration: Predicted pKa and Boiling Point

This compound has well-defined, predicted physicochemical parameters that inform its handling and reactivity. The boiling point is predicted at 385.4±42.0 °C, and the density at 1.182±0.06 g/cm³, values computationally identical to the (1S,6S) enantiomer . The most critical differentiating value is the predicted pKa of its free amine of 10.39±0.20 . This high predicted basicity differentiates it from other heterocyclic amines with lower pKa values, such as the N-arylated analogs that would be destined for the final nAChR-targeted compounds. This pKa value dictates that the free amine will be predominantly protonated under physiological assay conditions, impacting solubility and binding interactions, a property that would shift upon N-3 functionalization.

Computational Chemistry ADME Prediction Process Chemistry

Scaffold-Level Selectivity in Nicotinic Receptor Targeting: 3,7- vs 3,8-Diazabicyclo[4.2.0]octane

A patent-exemplified quantitative structure-activity relationship (QSAR) analysis on the diazabicyclo[4.2.0]octane series demonstrates that the specific nitrogen positioning (3,7- vs 3,8-) is a critical driver of receptor subtype selectivity. The patent emphasizes compounds that exhibit selectivity for the alpha-4 beta-2 nAChR subtype over other subtypes [1]. While specific binding Ki values for (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane itself are not reported (as it is a protected intermediate), the QSAR model built on the final compounds (q2=0.926, r2=0.983) [2] forecasts that shifting the nitrogen from the 7- to the 8-position or altering the bridge size would create a different electrostatic and steric field, resulting in a modeled loss of predicted affinity. The 3,7-diazabicyclo[4.2.0]octane core is thus a specific pharmacophoric element, not a generic one.

Neuroscience Target Selectivity Nicotinic Acetylcholine Receptor

Validated Application Scenarios for (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane


CNS Drug Discovery: Selective nAChR α4β2 Subtype Modulator Program

This compound is the optimal starting material for a medicinal chemistry program targeting the neuronal nicotinic acetylcholine receptor alpha-4 beta-2 subtype. As established by the patent grounding [1] and QSAR model , the (1R,6R) stereochemistry and 3,7-diaza substitution pattern are essential constituents of the pharmacophore. The N-7 Cbz group enables a synthetic sequence where N-3 can be first functionalized with a heterocyclic carbonyl group (the key pharmacophore element), followed by Cbz deprotection and further N-7 elaboration, a path not directly accessible with the Boc-protected analog where acid lability would conflict.

Beta-Lactamase Inhibitor-Inspired Chemical Biology Tool Synthesis

The 3,7-diazabicyclo[4.2.0]octane core is a structural isomer of the 1,6-diazabicyclo[3.2.1]octane core found in avibactam-like beta-lactamase inhibitors [1]. The (1R,6R)-7-Cbz derivative serves as a stereodefined synthetic intermediate for exploring the 'aza-variant' of these bicyclic ureas for structure-activity relationship (SAR) investigation. The high pKa of the free amine (10.39) is chemically equivalent to the basic amine required for forming the key cyclic urea, and the NLT 98% purity ensures a clean intermediate for the cyclization step.

Asymmetric Synthesis of Constrained Peptidomimetics

The rigid [4.2.0] bicyclic framework locks the diamine into a cisoid relationship, providing a constrained scaffold for peptidomimetic design [1]. The orthogonal Cbz (hydrogenolysis) and Boc (if selected for N-3) protection allows for sequential peptide coupling. The specific (1R,6R) enantiomer is required to mimic a type of beta-turn that matches the stereochemistry of amino acid side chains, whereas the (1S,6S) enantiomer would produce an incorrect spatial display of the attached peptidic chains, leading to a failure to engage the biological target.

Chiral Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

For creating focused screening libraries based on the 3,7-diazabicyclo[4.2.0]octane core, the (1R,6R)-7-Cbz derivative is the superior choice over the racemic or 'rel' mixtures [1]. Using an enantiopure starting material prevents the formation of diastereomeric pairs in library products, which would otherwise confound high-throughput screening data. The ISO-certified NLT 98% purity of this specific compound provides the batch-to-batch consistency required for generating screening data that can support a reliable SAR.

Quote Request

Request a Quote for (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.